(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride
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Overview
Description
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a carbamyl chloride functional group attached to a phenyl ring substituted with two trimethylsilyloxy groups. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the protection of phenolic hydroxyl groups with trimethylsilyl groups, followed by the introduction of the carbamyl chloride moiety. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow chemistry techniques can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form the corresponding carbamic acid and hydrochloric acid.
Oxidation and Reduction: The phenyl ring and trimethylsilyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with. For example, in biological systems, it may modify proteins or nucleic acids through covalent bonding, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamate
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)urea
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)thiocarbamate
Uniqueness
What sets (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride apart from similar compounds is its specific reactivity due to the presence of the carbamyl chloride group. This functional group allows for selective reactions with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the trimethylsilyl groups provide steric protection and enhance the compound’s stability, further broadening its range of applications.
Properties
CAS No. |
112996-91-5 |
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Molecular Formula |
C15H24ClNO4Si2 |
Molecular Weight |
373.98 g/mol |
IUPAC Name |
N-[2-[3,4-bis(trimethylsilyloxy)phenyl]-2-oxoethyl]carbamoyl chloride |
InChI |
InChI=1S/C15H24ClNO4Si2/c1-22(2,3)20-13-8-7-11(12(18)10-17-15(16)19)9-14(13)21-23(4,5)6/h7-9H,10H2,1-6H3,(H,17,19) |
InChI Key |
WBUCZTOWAIWEJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)C(=O)CNC(=O)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
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